Physicochemical Profiling of 4-(1-Aminobutyl)-3,5-dimethylphenol: A Technical Guide for Preclinical Development
Physicochemical Profiling of 4-(1-Aminobutyl)-3,5-dimethylphenol: A Technical Guide for Preclinical Development
Executive Summary
In the landscape of modern drug discovery, sterically hindered, electron-rich phenolic amines serve as critical vectors for target engagement. 4-(1-Aminobutyl)-3,5-dimethylphenol (CAS: 1270336-65-6) is a highly versatile building block frequently utilized in the synthesis of complex pharmacophores, including [1].
This whitepaper provides an in-depth, authoritative analysis of the compound's physicochemical properties. By dissecting its acid-base equilibria, lipophilicity, and degradation pathways, this guide equips drug development professionals with the predictive models and empirical protocols necessary to formulate and optimize this molecule effectively.
Structural & Electronic Architecture
The physicochemical behavior of 4-(1-Aminobutyl)-3,5-dimethylphenol is dictated by the electronic interplay between its functional groups:
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The Aromatic Core: The 3,5-dimethyl groups exert a positive inductive (+I) and hyperconjugative effect, significantly enriching the electron density of the phenol ring.
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The 1-Aminobutyl Moiety: Positioned para to the hydroxyl group (C4), this group introduces a primary amine tethered to a lipophilic alkyl tail. The benzylic carbon (C1 of the butyl chain) creates a highly specific steric environment that shields the aromatic core while providing a flexible vector for hydrogen bonding and salt-bridge formation in target binding pockets.
Quantitative Data Summary
To establish a baseline for formulation and assay development, the fundamental physicochemical parameters are summarized below.
Table 1: Physicochemical Parameters of 4-(1-Aminobutyl)-3,5-dimethylphenol
| Parameter | Value | Causality / Structural Rationale |
| Molecular Weight | 193.28 g/mol [2] | Optimal for fragment-based drug design; highly ligand-efficient. |
| Molecular Formula | C12H19NO[2] | Balances a lipophilic aliphatic tail with a polar aromatic core. |
| Predicted pKa (Amine) | ~9.5 | The benzylic position slightly depresses basicity compared to standard aliphatic amines due to the sp2 hybridized ring. |
| Predicted pKa (Phenol) | ~10.2 | The +I effect of the 3,5-dimethyl groups destabilizes the phenoxide anion, raising the pKa[3]. |
| LogP (Neutral) | ~2.8 | Driven by the butyl chain and dimethyl substitutions; indicates moderate intrinsic lipophilicity. |
| LogD (pH 7.4) | ~0.8 | Significant drop from LogP due to near-complete amine protonation at physiological pH. |
Acid-Base Equilibria (pKa) & Zwitterionic Dynamics
Understanding the ionization states of 4-(1-Aminobutyl)-3,5-dimethylphenol is paramount for predicting its gastrointestinal absorption and intracellular partitioning. The molecule exhibits a biphasic ionization profile.
Because the electron-donating methyls destabilize the phenoxide anion, the pKa of the phenolic OH is pushed slightly higher than that of an unsubstituted phenol (~10.2). Accurate using solvated-phase computational models are critical for predicting these precise shifts in substituted phenols[3]. Conversely, the primary amine protonates readily at physiological pH. Consequently, at pH 7.4, the compound exists predominantly as a monocation (protonated amine, neutral phenol), which enhances aqueous solubility but limits passive membrane permeability.
Figure 1: Predicted pH-dependent ionization states of 4-(1-Aminobutyl)-3,5-dimethylphenol.
Empirical Characterization Protocols
To transition from theoretical prediction to empirical validation, the following self-validating protocols must be employed. These methodologies are designed to prevent common experimental artifacts associated with lipophilic, oxidatively sensitive amines.
Protocol 1: Cosolvent Potentiometric Titration for pKa Determination
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Objective: Determine the macroscopic pKa values of the amine and phenol groups.
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Causality & Trustworthiness: Due to the lipophilic nature of the neutral species (LogP ~2.8), aqueous precipitation is highly probable during standard titration, which would invalidate the equilibrium assumptions. We utilize a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation. The linearity of the extrapolation acts as a self-validating check, confirming the absence of micro-precipitation.
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the glass pH electrode at 25.0 ± 0.1 °C using standard buffers (pH 4.01, 7.00, 10.01) to ensure a Nernstian response.
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Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of varying methanol/water ratios (e.g., 30%, 40%, 50% MeOH v/v). Clamp the background ionic strength at 0.15 M using KCl to mimic physiological conditions.
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Dynamic Titration: Titrate the solution dynamically with standardized 0.5 M KOH from pH 3.0 to 11.5 under a strict nitrogen blanket. Crucial Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially buffer the system and skew the basic pKa readings.
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Data Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% methanol to derive the absolute aqueous pKa.
Protocol 2: Shake-Flask LC-MS/MS for LogD(7.4) Profiling
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Objective: Quantify the distribution coefficient at physiological pH.
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Causality & Trustworthiness: UV-Vis spectrophotometry is insufficient for this assay because electron-rich phenols are prone to trace auto-oxidation. UV-Vis cannot distinguish these degradants from the parent mass, leading to false partitioning readouts. LC-MS/MS isolates the exact mass transition of the parent compound, creating an interference-free, self-validating quantification system.
Step-by-Step Methodology:
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Phase Saturation: Vigorously mix 1-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours at 25 °C. Crucial Causality: Pre-saturation prevents phase volume shifts during the actual experiment, which would otherwise invalidate the final concentration ratio.
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Analyte Spiking: Spike the compound (from a 10 mM DMSO stock) into the octanol phase to achieve a final concentration of 100 µM. Ensure the final DMSO concentration remains < 1% v/v to prevent cosolvent effects on partitioning.
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Thermodynamic Equilibration: Vortex the biphasic mixture for 1 hour at 25 °C.
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Phase Separation: Centrifuge the mixture at 3000g for 15 minutes. Crucial Causality: Centrifugation is required to break sub-micron emulsions at the interface, ensuring the aqueous aliquot is not contaminated with octanol micro-droplets containing high concentrations of the lipophilic drug.
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Quantification: Carefully sample the aqueous and organic layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode). Calculate LogD as Log₁₀(AUC_octanol / AUC_aqueous).
Figure 2: Standardized shake-flask LC-MS/MS methodology for LogD(7.4) determination.
Stability and Mechanistic Degradation Pathways
Electron-rich phenols, particularly those with alkyl substitutions like 3,5-dimethylphenol derivatives, are highly susceptible to oxidative degradation. The +I effect of the methyl groups raises the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, facilitating single-electron transfer (SET) to molecular oxygen or reactive oxygen species (ROS).
This SET mechanism results in the formation of transient phenoxy radicals, which can further oxidize to reactive quinone methides or para-quinone imines. In environmental and toxicological contexts, frequently exploit these oxidative vulnerabilities, utilizing substituted aminophenols as sole carbon sources via enzymatic ring-cleavage mechanisms[4]. Furthermore, the steric bulk of the 1-aminobutyl group dictates the regioselectivity of potential (SNAr) reactions during synthetic modifications or metabolic conjugation[5]. To mitigate degradation during storage, the compound should be maintained as an amine salt (e.g., hydrochloride) under an inert atmosphere, shielded from light.
References
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[2] Chemsrc. "4-(1-Aminobutyl)-3,5-dimethylphenol - Chemical Properties." Chemsrc Database. URL:[Link]
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[1] Picaud, S., et al. "Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor." PubMed Central (PMC). URL:[Link]
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[3] Liptak, M. D., et al. "Absolute pKa Determinations for Substituted Phenols." The Journal of Physical Chemistry A. URL:[Link]
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[4] Murphy, C. D., et al. "Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp." ResearchGate. URL:[Link]
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[5] Science.gov. "Aromatic Nucleophilic Substitution - Topic Overview." Science.gov Database. URL:[Link]
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